3-Amino-4-(3,3,3-trifluoropropoxy)benzoic acid
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Overview
Description
3-Amino-4-(3,3,3-trifluoropropoxy)benzoic acid is an organic compound with the molecular formula C10H10F3NO3 This compound is characterized by the presence of an amino group, a trifluoropropoxy group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(3,3,3-trifluoropropoxy)benzoic acid typically involves multiple steps. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 3,3,3-trifluoropropyl bromide, reacts with 4-amino-3-hydroxybenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(3,3,3-trifluoropropoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The trifluoropropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution
Properties
Molecular Formula |
C10H10F3NO3 |
---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
3-amino-4-(3,3,3-trifluoropropoxy)benzoic acid |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)3-4-17-8-2-1-6(9(15)16)5-7(8)14/h1-2,5H,3-4,14H2,(H,15,16) |
InChI Key |
UMUVYLTYRJPRLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)OCCC(F)(F)F |
Origin of Product |
United States |
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